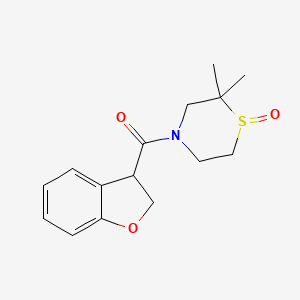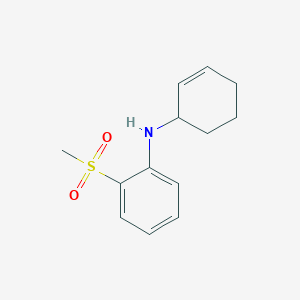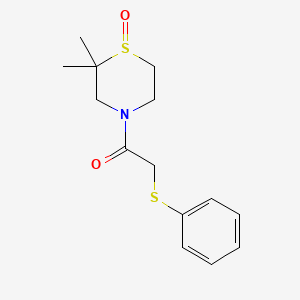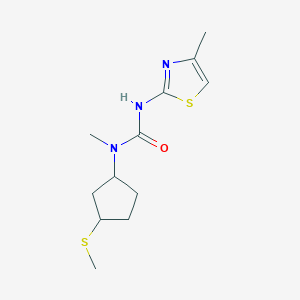![molecular formula C22H20N2O3 B7616907 4-[[2-(2-Benzylphenoxy)acetyl]amino]benzamide](/img/structure/B7616907.png)
4-[[2-(2-Benzylphenoxy)acetyl]amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[2-(2-Benzylphenoxy)acetyl]amino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzylphenoxy group attached to an acetylamino benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(2-Benzylphenoxy)acetyl]amino]benzamide typically involves the reaction of 2-benzylphenol with acetic anhydride to form 2-(2-benzylphenoxy)acetic acid. This intermediate is then reacted with 4-aminobenzamide under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[[2-(2-Benzylphenoxy)acetyl]amino]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phenoxy derivatives.
Aplicaciones Científicas De Investigación
4-[[2-(2-Benzylphenoxy)acetyl]amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-[[2-(2-Benzylphenoxy)acetyl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylphenoxy group can facilitate binding to hydrophobic pockets, while the acetylamino benzamide moiety can form hydrogen bonds with active site residues. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[[2-(2-Sec-butylphenoxy)acetyl]amino]benzamide
- 4-[[2-(2-Phenylphenoxy)acetyl]amino]benzamide
- 4-[[2-(2-Methylphenoxy)acetyl]amino]benzamide
Uniqueness
4-[[2-(2-Benzylphenoxy)acetyl]amino]benzamide is unique due to the presence of the benzyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature can differentiate it from other similar compounds and potentially lead to distinct biological activities.
Propiedades
IUPAC Name |
4-[[2-(2-benzylphenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c23-22(26)17-10-12-19(13-11-17)24-21(25)15-27-20-9-5-4-8-18(20)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H2,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLCULZBURLPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(1,3-Benzoxazol-2-ylmethyl)thieno[3,2-b]pyridin-7-one](/img/structure/B7616828.png)
![Ethyl 2-[[2-(2-anilino-2-oxoethyl)sulfanylacetyl]amino]benzoate](/img/structure/B7616835.png)

![5-[3-(4-Fluorophenoxy)propylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7616847.png)





![5-(4-Fluorophenyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine](/img/structure/B7616900.png)
![N-cyclopentyl-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B7616902.png)
![1-Cyclohex-2-en-1-yl-3-[(1-methylimidazol-2-yl)methyl]urea](/img/structure/B7616921.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 5-bromo-2-hydroxybenzoate](/img/structure/B7616926.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone](/img/structure/B7616928.png)
